Aspirin sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
493-53-8 |
|---|---|
Molecular Formula |
C9H8NaO4 |
Molecular Weight |
203.15 g/mol |
IUPAC Name |
sodium;2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2-5H,1H3,(H,11,12); |
InChI Key |
DCNFJXWUPHHBKG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.[Na] |
Other CAS No. |
493-53-8 |
Origin of Product |
United States |
Historical Chemical Development of Acetylsalicylic Acid and Its Sodium Salt
The journey to synthesizing sodium acetylsalicylate begins with the extensive history of its parent compound, acetylsalicylic acid. The story starts in antiquity, with civilizations like the Sumerians and Egyptians using willow bark for its medicinal properties around 3000-1500 BC. nih.govpharmaceutical-journal.com The Ebers Papyrus, an ancient Egyptian medical text, mentions willow as a pain reliever. pharmaceutical-journal.com Much later, around 400 BC, Hippocrates administered willow leaf tea to alleviate the pain of childbirth. pharmaceutical-journal.com
The active component in willow bark was first isolated in 1828 by Joseph Buchner, a professor at Munich University, who extracted bitter-tasting yellow crystals he named salicin (B1681394). pharmaceutical-journal.com In 1838, Italian chemist Raffaele Piria successfully produced a stronger compound from salicin, which he named salicylic (B10762653) acid. ahajournals.org The first complete chemical synthesis of salicylic acid was pioneered in 1860 by Herman Kolbe. jdpharmaceuticals.com
A pivotal moment came in 1853 when French chemist Charles Frédéric Gerhardt performed the first synthesis of acetylsalicylic acid by treating sodium salicylate (B1505791) with acetyl chloride. nih.govpharmaceutical-journal.comjdpharmaceuticals.comwikipedia.org However, it was not until 1897 that chemists at the German company Bayer, notably Felix Hoffmann, developed a method to produce acetylsalicylic acid in a pure and stable form. nih.govwikipedia.org This was achieved by acetylating salicylic acid to reduce its irritant properties. pharmaceutical-journal.comahajournals.org Bayer patented the process and named the new compound "Aspirin" in 1899, with the 'A' from acetyl chloride and "spirin" from the plant Spiraea ulmaria (meadowsweet), a source of salicin. nih.govpharmaceutical-journal.com
The development of sodium acetylsalicylate, also known as sodium aspirinate, followed as a direct chemical extension. sciencemadness.org It is synthesized through a straightforward acid-base neutralization reaction. vaia.com When acetylsalicylic acid, a weak acid, reacts with a weak base like sodium bicarbonate, it forms the sodium salt of acetylsalicylic acid, along with water and carbon dioxide. brainly.combrainly.inquora.com This reaction is fundamental to its preparation and is observed in some effervescent formulations where sodium acetylsalicylate is produced in situ upon dissolution in water. vulcanchem.comfsu.edu While sodium hydroxide (B78521) can also be used for neutralization, it is often avoided as it can promote the hydrolysis of the ester bond in acetylsalicylic acid, breaking it down into salicylic acid and acetic acid, especially at elevated temperatures. sciencemadness.orgbrainly.comechemi.com
Modern research has further elucidated the nature of sodium acetylsalicylate. Studies have identified and characterized multiple crystalline forms, or polymorphs, of the salt. Researchers have successfully prepared and solved the crystal structures for an anhydrate, a dihydrate (containing two water molecules per formula unit), and a hemihydrate of a 2:1 salt. ucc.ieresearchgate.netacs.org
Data Tables
Table 1: Key Milestones in the Development of Acetylsalicylic Acid and its Sodium Salt
| Year | Development | Key Figure(s)/Group |
| c. 3000-1500 BC | Use of willow bark for pain and inflammation. nih.govpharmaceutical-journal.com | Ancient Sumerians and Egyptians. nih.govpharmaceutical-journal.com |
| 1828 | Isolation of salicin from willow bark. pharmaceutical-journal.com | Joseph Buchner. pharmaceutical-journal.com |
| 1838 | Synthesis of salicylic acid from salicin. ahajournals.org | Raffaele Piria. ahajournals.org |
| 1853 | First synthesis of acetylsalicylic acid. nih.govjdpharmaceuticals.comwikipedia.org | Charles Frédéric Gerhardt. nih.govjdpharmaceuticals.comwikipedia.org |
| 1897 | Synthesis of pure, stable acetylsalicylic acid. nih.govpharmaceutical-journal.comwikipedia.org | Felix Hoffmann (Bayer). nih.govpharmaceutical-journal.comwikipedia.org |
| 1899 | The name "Aspirin" is registered by Bayer. pharmaceutical-journal.comahajournals.orgwikipedia.org | Bayer. pharmaceutical-journal.comahajournals.orgwikipedia.org |
| 2018 | Crystal structures of sodium acetylsalicylate anhydrate, dihydrate, and hemihydrate are solved. ucc.ieresearchgate.netacs.org | Modern Researchers. ucc.ieresearchgate.netacs.org |
Table 2: Physical and Chemical Properties of Sodium Acetylsalicylate
| Property | Value/Description |
| Chemical Formula | C₉H₇NaO₄. vulcanchem.com |
| Molar Mass | 202.14 g/mol . sciencemadness.org |
| Appearance | White solid. sciencemadness.orgvulcanchem.com |
| Odor | Odorless. sciencemadness.orgvulcanchem.com |
| Solubility in Water | Soluble (significantly more so than acetylsalicylic acid). sciencemadness.orgvulcanchem.com |
| Solubility in Diethyl Ether | Insoluble. sciencemadness.orgvulcanchem.com |
| Melting/Boiling Point | Decomposes upon heating. sciencemadness.orgvulcanchem.com |
| Synthesis Reaction | Typically formed by reacting acetylsalicylic acid with sodium bicarbonate or sodium carbonate. sciencemadness.orgbrainly.combrainly.in |
Synthetic Routes and Green Chemistry Approaches to Sodium Acetylsalicylate
Conventional Synthesis Methods for Aspirin (B1665792) Sodium
The conventional preparation of sodium acetylsalicylate is typically a two-step process. The first step is the synthesis of its precursor, acetylsalicylic acid, followed by a neutralization reaction to form the sodium salt.
Step 1: Esterification of Salicylic (B10762653) Acid The most common method for producing acetylsalicylic acid is through the esterification of salicylic acid. This reaction involves treating salicylic acid with acetic anhydride, which acts as an acetylating agent. byjus.com A strong acid, such as concentrated sulfuric acid or phosphoric acid, is typically used as a catalyst to accelerate the reaction. researchgate.nethooghlywomenscollege.ac.inlibretexts.org The catalyst works by protonating the acetic anhydride, making it a more potent electrophile that is then attacked by the phenolic hydroxyl group of salicylic acid. researchgate.net This process yields acetylsalicylic acid and acetic acid as a byproduct. byjus.com
The balanced chemical equation for the synthesis of acetylsalicylic acid is: C₇H₆O₃ (Salicylic Acid) + C₄H₆O₃ (Acetic Anhydride) → C₉H₈O₄ (Acetylsalicylic Acid) + CH₃COOH (Acetic Acid) vaia.com
Step 2: Neutralization to Form Sodium Acetylsalicylate Once acetylsalicylic acid is synthesized and purified, it is converted to its sodium salt. This is achieved through a neutralization reaction with a suitable sodium base. Due to the instability of the ester linkage in acetylsalicylic acid, which is susceptible to hydrolysis in highly alkaline conditions, a weak base like sodium bicarbonate or sodium carbonate is preferred over strong bases such as sodium hydroxide (B78521). google.comsciencemadness.org
The reaction is typically carried out by creating an aqueous slurry of acetylsalicylic acid and carefully adding the sodium base. google.com Controlling the pH of the mixture is crucial; it is generally maintained between 6.0 and 7.0 to prevent hydrolysis back to sodium salicylate (B1505791) and acetic acid. google.com The high solubility of sodium acetylsalicylate in water makes its isolation challenging. google.comiucr.org Therefore, the process often involves rapid water removal at low temperatures (below 10°C) through techniques like lyophilization (freeze-drying) to obtain a stable, crystalline product. google.com This method can yield over 95% of the theoretical amount with a purity of approximately 99.2% to 99.8%. google.com
The reaction with sodium bicarbonate is as follows: C₉H₈O₄ (Acetylsalicylic Acid) + NaHCO₃ (Sodium Bicarbonate) → C₉H₇NaO₄ (Sodium Acetylsalicylate) + H₂O + CO₂ brainly.com
Green Chemistry Principles in Aspirin Sodium Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of sodium acetylsalicylate synthesis, these principles are primarily applied to the initial esterification step to produce acetylsalicylic acid.
Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry technique. ttwrdcs.ac.in Unlike conventional heating which relies on external heat sources and convection, microwave irradiation heats the reaction mixture directly and efficiently by causing rapid molecular motion. ijprdjournal.com
In the synthesis of acetylsalicylic acid, microwave irradiation offers several advantages:
Reduced Reaction Time: Reactions that take hours with conventional heating can be completed in minutes. ttwrdcs.ac.in One study demonstrated that a reaction completed in 3 minutes under microwave irradiation, compared to 40 minutes with conventional heating. ttwrdcs.ac.in
Increased Yield: Microwave methods often result in comparable or higher yields. A reported yield for the microwave method was 88%, compared to 72% for the conventional approach. ttwrdcs.ac.in
Energy Efficiency: Direct energy transfer to the reactants is more efficient and consumes less energy than traditional heating methods. atiner.gr
Elimination of Catalyst: Many microwave-assisted syntheses of acetylsalicylic acid can proceed efficiently without the need for a strong acid catalyst like sulfuric acid, thereby reducing the use of corrosive and hazardous materials. atiner.gr
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Heating Method | Hot-water bath / Oil bath | Microwave Irradiation |
| Reaction Time | 40 minutes | 3 minutes |
| Catalyst | Often requires H₂SO₄ or H₃PO₄ | Can be performed catalyst-free |
| Reported Yield | 72% | 88% |
Data sourced from a comparative study on acetylation reactions. ttwrdcs.ac.in
The choice of catalyst in the esterification step is a critical aspect of green synthesis. While concentrated sulfuric acid is effective, it is highly corrosive and can cause unwanted side reactions. quora.comwyltoncn.com Phosphoric acid has been identified as a greener and safer alternative. abcr-mefmo.orgresearchgate.net
A comparative study found no statistically significant difference in the yield of acetylsalicylic acid when using phosphoric acid instead of sulfuric acid. abcr-mefmo.orgresearchgate.net The traditional synthesis with sulfuric acid yielded an average of 79.8%, while the green chemistry approach with phosphoric acid yielded 79.4%. abcr-mefmo.orgresearchgate.net Given the comparable yields, phosphoric acid is considered a superior choice from a sustainability and safety perspective due to its lower corrosiveness and environmental impact. abcr-mefmo.org
Other research has explored the use of solid acid catalysts, such as nano-crystalline sulfated zirconia and various zeolites. google.com These catalysts offer the advantage of being easily separable from the reaction mixture, reusable, and capable of producing high yields (up to 95%) in solvent-free conditions, further enhancing the green credentials of the synthesis. google.com
| Catalyst | Average Yield | Key Characteristics |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | 79.8% | Highly effective but corrosive and hazardous |
| Phosphoric Acid (H₃PO₄) | 79.4% | Safer, less corrosive alternative with comparable yield |
| Solid Acid Catalysts (e.g., Zeolites) | ~95% | Reusable, easily separated, allows for solvent-free conditions |
Yield data for H₂SO₄ and H₃PO₄ sourced from Golemac and Kondža (2023). abcr-mefmo.orgresearchgate.net Yield data for solid acid catalysts sourced from patent literature. google.com
Microwave-Assisted Synthesis Methodologies
Optimization of Synthesis Parameters for Yield and Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of the final sodium acetylsalicylate product. Key parameters include temperature, reaction time, and purification methods.
For the initial esterification of salicylic acid, temperature plays a direct role. A study investigating the effect of temperature on the reaction found that increasing the temperature from 50°C to 80°C resulted in a linear increase in both the yield and purity of the resulting acetylsalicylic acid. amazonaws.com
For the second step—the conversion to sodium acetylsalicylate—the optimization focuses on preventing the hydrolysis of the ester bond. The preparation of stable, pure sodium acetylsalicylate is known to be difficult due to this instability. iucr.org Key optimization parameters include:
Neutralizing Agent: Using a weak base like sodium bicarbonate minimizes the risk of hydrolysis. google.comsciencemadness.org
Temperature Control: The neutralization and subsequent isolation must be performed at low temperatures (e.g., 0-10°C) to maintain the stability of the product. google.com
pH Management: The pH must be carefully kept within a neutral range (6.0-7.0) during the reaction. google.com
Isolation Technique: Rapid removal of water is critical to prevent product degradation. Lyophilization (freeze-drying) under high vacuum is an effective method for isolating a pure, solid product with a purity of up to 99.8%. google.com
Researchers have also optimized crystallization conditions to obtain different forms of the product, such as the dihydrate and anhydrate forms, by carefully selecting solvents (e.g., water and propan-2-ol mixtures) and controlling crystallization temperatures. ucc.ieacs.org
Solid State Characterization and Polymorphism of Sodium Acetylsalicylate
Crystal Structure Determination of Sodium Acetylsalicylate Forms
The precise three-dimensional arrangement of atoms and ions in the crystalline forms of sodium acetylsalicylate has been elucidated through single-crystal X-ray diffraction. acs.orgresearchgate.netfigshare.com These investigations have revealed the existence of an anhydrous form and two hydrated forms, each with a unique crystal structure. ucc.ieucc.ie
Anhydrate Forms
An anhydrous form of a 1:1 sodium acetylsalicylate salt has been identified and its crystal structure determined. acs.orgresearchgate.netfigshare.com Unlike the hydrated forms, the anhydrate crystallizes with a distinct packing of the acetylsalicylate anions. acs.orgucc.ieucc.ie This unique arrangement highlights the influence of solvent molecules on the crystalline architecture. The crystallographic data for the anhydrate form is detailed in the table below.
Table 1: Crystallographic Data for Anhydrate Sodium Acetylsalicylate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.8459(3) |
| b (Å) | 10.9897(5) |
| c (Å) | 11.6669(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 877.53(7) |
| Z | 4 |
Data obtained from single-crystal X-ray diffraction studies. acs.org
Hydrate Forms (1:1 Dihydrate, 2:1 Hemihydrate)
Two hydrated forms of sodium acetylsalicylate have been characterized: a 1:1 dihydrate and a 2:1 hemihydrate. acs.orgresearchgate.netfigshare.com The dihydrate consists of one sodium ion, one acetylsalicylate anion, and two water molecules in the asymmetric unit. iucr.org The hemihydrate is composed of two sodium ions, two acetylsalicylate anions, and one water molecule. Interestingly, both of these hydrated salts belong to the same isostructural family, indicating a similar packing arrangement despite the differing stoichiometry of water. acs.orgucc.ieucc.ie
Table 2: Crystallographic Data for Hydrated Sodium Acetylsalicylate Forms
| Parameter | 1:1 Dihydrate | 2:1 Hemihydrate |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 12.1893(3) | 12.1583(2) |
| b (Å) | 7.9733(2) | 7.9702(1) |
| c (Å) | 11.2319(3) | 21.0850(3) |
| α (°) | 90 | 90 |
| β (°) | 100.222(1) | 90.138(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1073.97(5) | 2043.20(5) |
| Z | 4 | 4 |
Data obtained from single-crystal X-ray diffraction studies. acs.org
Polymorphic Transformations and Interconversions of Sodium Acetylsalicylate
The different solid forms of sodium acetylsalicylate can transform from one to another under specific conditions. The structural changes upon the removal of solvent (desolvation) have been investigated using techniques such as thermogravimetric analysis and differential scanning calorimetry, often coupled with X-ray powder diffraction. acs.orgresearchgate.netfigshare.com For instance, the dihydrate form can be dehydrated to yield the anhydrous form. iucr.org These transformations are significant as they can affect the stability and handling of the material. The study of these interconversions is essential for controlling the solid form of the compound during manufacturing and storage. oup.comrsc.org
X-ray Diffraction Studies of Sodium Acetylsalicylate Crystalline Forms
X-ray diffraction is a fundamental technique for the characterization of crystalline materials. Both single-crystal and powder X-ray diffraction have been instrumental in identifying and characterizing the various forms of sodium acetylsalicylate. acs.orgresearchgate.netfigshare.com
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) has been the definitive method for solving the crystal structures of the anhydrate, dihydrate, and hemihydrate forms of sodium acetylsalicylate. acs.orgresearchgate.netfigshare.com This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed view of the molecular and ionic packing in the crystal lattice. iucr.org The successful determination of these structures was a significant step forward, as the crystal structure of sodium acetylsalicylate had remained unknown for a long time despite its use. ucc.ieucc.ie
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a powerful tool for routine identification and phase analysis of crystalline solids. marshall.edursc.org The PXRD patterns of the different forms of sodium acetylsalicylate serve as unique fingerprints, allowing for their differentiation. acs.org This method has been used to support the findings from single-crystal diffraction and to study the transformations between the different solid forms. researchgate.netfigshare.com For example, PXRD can monitor the conversion of a hydrated form to the anhydrate upon heating. acs.org The appearance of sharp and distinct peaks in a PXRD pattern is indicative of a well-ordered crystalline material. researchgate.net
Thermal Analysis of Sodium Acetylsalicylate Solid Forms
Thermal analysis techniques are crucial in the solid-state characterization of pharmaceutical compounds, providing valuable information on phenomena such as polymorphism, desolvation, and thermal stability. For sodium acetylsalicylate, simultaneous thermogravimetric and differential scanning calorimetry (TG/DSC) has been employed to study the structural changes that occur upon heating. ucc.ieresearchgate.netacs.orgucc.ie Research has identified several solid forms of sodium acetylsalicylate, including an anhydrate, a dihydrate of a 1:1 salt, and a hemihydrate of a 2:1 salt, each exhibiting distinct thermal behaviors. ucc.ieresearchgate.netucc.ie The dehydration process of the hydrated forms has been a particular focus of these thermal analysis studies. iucr.org
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, revealing processes such as dehydration and decomposition. Studies on sodium acetylsalicylate solid forms have been conducted in a non-hermetic, air atmosphere, typically heating from room temperature to 300 °C at a rate of 10 °C/min. ucc.ie
For the sodium acetylsalicylate dihydrate, TGA reveals a multi-step mass loss. ucc.ie The initial mass loss observed between approximately 25-55°C is attributed to the evaporation of free or surface-adsorbed water. ucc.ie A more significant mass loss occurs in the temperature range of 55-125°C, corresponding to the loss of crystal water (dehydration). ucc.ie This dehydration step is also associated with the onset of deacetylation, a form of decomposition. ucc.ie
The thermal behavior of various sodium acetylsalicylate forms, including a dihydrate and a hemihydrate of a 2:1 salt, has been investigated to understand their stability and transformations upon heating. ucc.ieresearchgate.net The dehydration of the dihydrate form to produce the anhydrate has been specifically studied using TGA/DSC methods. iucr.org
Table 1: TGA Data for Sodium Acetylsalicylate Dihydrate
| Temperature Range (°C) | Mass Loss (%) | Interpretation | Source(s) |
| 25-55 | ~5% | Evaporation of free and adsorbed water; beginning of deacetylation. | ucc.ie |
| 55-125 | ~18% | Dehydration (loss of crystal water); continued deacetylation. | ucc.ie |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events such as melting, crystallization, and solid-solid transitions. DSC analysis, performed simultaneously with TGA, provides a more complete picture of the thermal behavior of sodium acetylsalicylate's solid forms. ucc.ieresearchgate.netacs.orgucc.ie
The DSC thermogram for sodium acetylsalicylate dihydrate shows complex endothermic events. ucc.ie An initial endotherm between 25-55°C corresponds to the evaporation of surface water. ucc.ie A broad and significant endothermic event between 55-125°C is associated with the dehydration process. ucc.ie This event is complex, as it also encompasses energy changes from deacetylation and potential recrystallization processes occurring simultaneously. ucc.ie The study of various forms, including the dihydrate, anhydrate, and a 2:1 hemihydrate salt, highlights how DSC can elucidate the structural changes these materials undergo upon desolvation. researchgate.net
Table 2: DSC Events for Sodium Acetylsalicylate Dihydrate
| Temperature Range (°C) | DSC Event | Associated Process | Source(s) |
| 25-55 | Endothermic | Evaporation of free and adsorbed water. | ucc.ie |
| 55-125 | Endothermic | Dehydration, deacetylation, recrystallization. | ucc.ie |
Spectroscopic and Spectrometric Characterization of Sodium Acetylsalicylate
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation
Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of sodium acetylsalicylate. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the vibrational modes of the molecule's functional groups. The conversion of acetylsalicylic acid to its sodium salt introduces distinct changes in the spectra, primarily related to the deprotonation of the carboxylic acid group.
In the FT-IR spectrum of acetylsalicylic acid, a broad absorption band is typically observed in the 2500–3500 cm⁻¹ region, which corresponds to the O-H stretching vibration of the carboxylic acid dimer. hmdb.ca Upon formation of sodium acetylsalicylate through reaction with a base like sodium hydroxide (B78521) (NaOH), this broad band disappears due to the formation of the carboxylate anion (COO⁻).
The most significant changes are seen in the carbonyl stretching regions. Acetylsalicylic acid exhibits two characteristic carbonyl (C=O) stretching peaks: one for the carboxylic acid group around 1680 cm⁻¹ and another for the ester group at a higher wavenumber. hmdb.ca In the spectrum of sodium acetylsalicylate, the peak for the carboxylic acid C=O stretch is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The asymmetric stretch typically appears around 1600-1610 cm⁻¹, while the symmetric stretch is found at a lower frequency.
Raman spectroscopy offers complementary information. For acetylsalicylic acid, key Raman lines are observed for the C=O stretching, C=C stretching in the benzene (B151609) ring, and C-H bending modes. jst.go.jp When acetylsalicylic acid interacts with NaOH to form the sodium salt, notable shifts occur. For instance, a downshift in some Raman lines and changes in the intensity ratios of specific peaks, such as the ratio between the line at 1608 cm⁻¹ (C=C stretching) and other modes, indicate a change in the molecular structure. jst.go.jp The disappearance of the O-H vibrational modes and the appearance of carboxylate vibrational modes confirm the salt formation.
The table below summarizes the key vibrational bands for acetylsalicylic acid and the expected changes upon formation of sodium acetylsalicylate.
| Functional Group | Vibrational Mode | Acetylsalicylic Acid (Approx. cm⁻¹) | Sodium Acetylsalicylate (Approx. cm⁻¹) | Reference |
| Carboxylic Acid | ν(O-H) | 2500-3500 (broad) | Absent | hmdb.ca |
| Carboxylic Acid | ν(C=O) | 1680 | Absent | hmdb.ca |
| Carboxylate | ν_as(COO⁻) | Absent | 1600-1610 | jst.go.jp |
| Carboxylate | ν_s(COO⁻) | Absent | ~1400 | jst.go.jp |
| Ester | ν(C=O) | ~1750 | ~1750 (minor shift) | jst.go.jp |
| Benzene Ring | ν(C=C) | ~1605 | ~1608 (minor shift) | hmdb.cajst.go.jp |
ν = stretching, ν_as = asymmetric stretching, ν_s = symmetric stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive elucidation of molecular structure in solution and the solid state. Analysis of ¹H and ¹³C NMR spectra reveals detailed information about the chemical environment of each atom in sodium acetylsalicylate.
The most profound change in the ¹H NMR spectrum upon converting acetylsalicylic acid to sodium acetylsalicylate is the disappearance of the acidic proton signal. In acetylsalicylic acid, the carboxylic acid proton (-COOH) is highly deshielded and appears as a broad singlet far downfield, typically above 11 ppm. thermofisher.comthermofisher.com Upon deprotonation to form the carboxylate salt, this resonance vanishes. The chemical shifts of the aromatic protons on the benzene ring also experience slight shifts due to the change in the electronic nature of the substituent, from a -COOH group to a -COO⁻Na⁺ group. The methyl protons of the acetyl group (-COCH₃) typically remain a sharp singlet around 2.3 ppm, though a minor shift may be observed. thermofisher.com
In the ¹³C NMR spectrum, the formation of the sodium salt also leads to characteristic changes. The carbon atom of the carboxylic acid group in acetylsalicylic acid resonates at approximately 170 ppm. nationalmaglab.org When converted to the sodium salt, this carboxylate carbon experiences a shift, often moving slightly downfield due to the change in hybridization and electronic environment. The aromatic carbons also show small shifts in their resonance frequencies. Solid-state ¹³C NMR can be particularly informative, as it can reveal multiplicities arising from the specific crystalline arrangement of the salt, providing information that might be lost in a solution spectrum. tandfonline.com
The following tables outline the typical chemical shifts for acetylsalicylic acid, which serve as a basis for interpreting the spectrum of its sodium salt.
¹H NMR Chemical Shifts (Approximate)
| Proton Type | Acetylsalicylic Acid (ppm) | Sodium Acetylsalicylate (Expected ppm) | Multiplicity | Reference |
| Carboxylic Acid (-COOH) | > 11.0 | Absent | broad s | thermofisher.comthermofisher.com |
| Aromatic (Ring) | 7.0 - 8.2 | Minor shifts | m | thermofisher.comthermofisher.com |
| Methyl (-CH₃) | ~2.3 | Minor shift | s | thermofisher.com |
s = singlet, m = multiplet
¹³C NMR Chemical Shifts (Approximate)
| Carbon Type | Acetylsalicylic Acid (ppm) | Sodium Acetylsalicylate (Expected ppm) | Reference |
| Ester Carbonyl (C=O) | ~169 | Minor shift | nationalmaglab.org |
| Carboxyl Carbonyl (C=O) | ~170 | Shifted | nationalmaglab.org |
| Aromatic (Substituted) | ~151, ~122 | Shifted | nationalmaglab.org |
| Aromatic (CH) | 124 - 135 | Shifted | nationalmaglab.org |
| Methyl (-CH₃) | ~21 | Minor shift | nationalmaglab.org |
Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly employed for analyzing sodium acetylsalicylate.
When analyzed using ESI-MS in negative ion mode, sodium acetylsalicylate readily loses the sodium ion to produce the deprotonated molecule, the acetylsalicylate anion, [C₉H₇O₄]⁻, with a measured mass-to-charge ratio (m/z) of 179.03. This is identical to the [M-H]⁻ ion of acetylsalicylic acid. nih.govnih.gov High-resolution mass spectrometry can confirm the elemental composition of this ion with high accuracy.
Tandem mass spectrometry (MS/MS) is used to fragment the parent ion (m/z 179) to obtain structural information. The most characteristic fragmentation pathway for the acetylsalicylate anion involves the neutral loss of ketene (B1206846) (CH₂CO, 42 Da) from the ester group. researchgate.net This results in the formation of the salicylate (B1505791) anion at m/z 137. This fragmentation is highly specific and is a key identifier for the acetylsalicylate structure. Further fragmentation of the salicylate ion (m/z 137) can occur, for instance, through the loss of carbon dioxide (CO₂, 44 Da), yielding a fragment at m/z 93. nih.gov
Mass spectrometry is also an invaluable tool for impurity profiling. A primary impurity in sodium acetylsalicylate is sodium salicylate, which forms from the hydrolysis of the ester bond. Using MS, this impurity can be detected directly by monitoring for the presence of the salicylate ion at m/z 137 in the initial mass spectrum, without the need for fragmentation. nih.govgoogle.com This allows for sensitive and specific quantification of this critical degradation product.
Key Mass Spectrometric Fragments of Acetylsalicylate Anion
| Ion | m/z (Nominal) | Description | Reference |
| [C₉H₇O₄]⁻ | 179 | Acetylsalicylate anion (Parent Ion) | nih.govnih.gov |
| [C₇H₅O₃]⁻ | 137 | Salicylate anion (Loss of CH₂CO) | nih.govresearchgate.net |
| [C₆H₅O]⁻ | 93 | Phenoxide-type fragment (Loss of CO₂ from salicylate) | nih.gov |
Degradation Kinetics and Mechanisms of Sodium Acetylsalicylate
Hydrolytic Degradation Pathways
Hydrolysis is the principal degradation pathway for sodium acetylsalicylate in aqueous solutions. The ester linkage in the acetylsalicylate molecule is susceptible to attack by water, leading to its cleavage. This process can be catalyzed by acids, bases, or occur spontaneously in a neutral medium. The rate and mechanism of hydrolysis are significantly influenced by the pH of the solution.
The general reaction for the hydrolysis of acetylsalicylic acid, from which sodium acetylsalicylate is derived, is the decomposition into salicylic (B10762653) acid and acetic acid. researchgate.netscispace.com This reaction is often studied as a model for ester hydrolysis. scispace.com In aqueous solutions, the hydrolysis of aspirin (B1665792) and its salts generally follows pseudo-first-order kinetics. scispace.comuoradea.roscribd.com
In acidic environments (pH 0.5 to 2.4), the hydrolysis of the acetyl group is subject to specific acid catalysis. wordpress.com At these low pH values, the carboxylic acid group of acetylsalicylic acid is protonated. wordpress.com The rate of hydrolysis decreases as the pH increases within this range. wordpress.com The mechanism involves the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. sciforum.net
A study on the forced degradation of aspirin found a 32.63% degradation under acidic conditions (0.1N HCl, refluxed at 80°C for 3 hours). nih.govjournaljpri.com Research has shown that the hydrolysis of acetylsalicylic acid is faster at an acidic pH and higher temperatures. uoradea.ro For instance, at 60°C, the hydrolysis reaction is more rapid at pH 5 compared to pH 7. uoradea.ro
The rate law for specific acid catalysis can be expressed as: rate = k[H₃O⁺][aspirin] However, since the concentration of the hydronium ion is constant at a given pH, the reaction behaves as a pseudo-first-order reaction with an observed rate constant, k_obs. The relationship can be described by the equation: log(k_obs) = log(k) - pH sciforum.net
Base-catalyzed hydrolysis, also known as saponification, is a significant degradation pathway for sodium acetylsalicylate in alkaline solutions. quora.comechemi.com This reaction is generally faster than acid-catalyzed or neutral hydrolysis. In a high pH environment, the acetylsalicylic acid is converted to its anionic form. quora.com The hydroxide (B78521) ion (OH⁻) then acts as a nucleophile, attacking the carbonyl carbon of the acetyl group. sciforum.netquora.com This leads to the formation of a tetrahedral intermediate which then collapses, releasing the phenoxide and forming acetic acid. quora.com The final products in the reaction with a base like sodium hydroxide are sodium salicylate (B1505791) and sodium acetate (B1210297). youtube.com
The hydrolysis of lysine (B10760008) acetylsalicylate, a derivative of aspirin, has been shown to be dominated by the hydroxide ion-catalyzed pathway, indicating its instability in basic media. scirp.org The pH-rate profile for this derivative shows a slope of +1 in the basic region, which is characteristic of specific base catalysis. scirp.org Studies on aspirin have also shown a linear relationship between pH and the logarithm of the rate constant above pH 8.5, confirming specific base catalysis. wordpress.com
In a forced degradation study, aspirin showed 10.17% degradation under basic conditions (0.1N NaOH, refluxed at 80°C for 3 hours). nih.govjournaljpri.com The reaction is irreversible in basic solutions. quora.com
The rate of base-catalyzed hydrolysis increases with an increase in pH. wordpress.com The reaction is typically very fast, especially above pH 9.5. wordpress.com
In the pH range of approximately 4 to 8, the rate of hydrolysis of aspirin has been observed to be independent of pH. wordpress.comscirp.org This phenomenon is attributed to intramolecular catalysis. In this pH range, the carboxylate group of the aspirin anion can act as an intramolecular general base catalyst. wordpress.com It is thought to deprotonate a water molecule, thereby increasing the water's nucleophilicity and facilitating its attack on the ester's carbonyl carbon. wordpress.com
Initially, it was suggested that the reaction in this pH range involved the attack of a water molecule on the aspirin anion. scirp.org However, this was contested because the hydrolysis is not catalyzed by the acetate ion, which is a stronger nucleophile than water. scirp.orgresearchgate.net The currently accepted mechanism is intramolecular general base catalysis by the ionized carboxyl group. researchgate.net
Base-Catalyzed Hydrolysis
Oxidative Degradation Mechanisms
Oxidative degradation can also contribute to the decomposition of sodium acetylsalicylate. Advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) can effectively degrade acetylsalicylic acid. mdpi.com These processes can lead to the formation of various intermediates and ultimately, mineralization to carbon dioxide and water. mdpi.com
In one study, the degradation of aspirin was investigated using a plasma in liquid process, which generates hydroxyl radicals. The rate of degradation was found to increase with increasing electrical power conditions. mdpi.com The addition of hydrogen peroxide (H₂O₂) can also enhance the degradation rate by producing more hydroxyl radicals, although an excess of H₂O₂ can act as a scavenger and decrease the rate. mdpi.com
A forced degradation study using 3% v/v hydrogen peroxide showed a 15.48% degradation of aspirin. nih.govjournaljpri.com The intermediates formed during oxidative degradation can sometimes be more toxic than the parent compound. nih.gov
Photodegradation Pathways
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of sodium acetylsalicylate. Photodegradation can occur through various mechanisms, including hydrolysis, electrophilic addition, electron transfer, decarboxylation, and radical reactions. nih.gov
A study on the photodegradation of aqueous solutions of acetylsalicylic acid under UV light demonstrated changes in its photoluminescence spectra, indicating degradation. mdpi.comnih.govresearchgate.net The presence of excipients can influence the photodegradation process. mdpi.comnih.govresearchgate.net The degradation of acetylsalicylic acid under solar light in the presence of a TiO₂ photocatalyst has also been studied. mdpi.com The process involves the generation of electron-hole pairs in the TiO₂ upon illumination, which then react with water and oxygen to produce reactive oxygen species that degrade the aspirin molecule. mdpi.com The primary degradation products in this process are salicylic acid and acetic acid. mdpi.com
Direct sunlight exposure has been shown to cause significant degradation of acetylsalicylic acid in tablets, with recovery values dropping to as low as 82.5%. researchgate.netjournaljpri.com
Thermal Decomposition Studies
Thermal analysis has revealed that the decomposition of acetylsalicylic acid in the solid state occurs in distinct steps. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the decomposition begins at temperatures above its melting point (around 135-144°C). bch.ronetzsch.comnetzsch.com
The thermal degradation of acetylsalicylic acid is believed to initially produce salicylic acid and acetic acid. netzsch.com Further heating can lead to the formation of linear and cyclic oligomers. nih.gov One study identified a two-step decomposition process, with the first step occurring in the range of 160-260°C. researchgate.net The maximum degradation temperature has been reported to be around 181°C. researchgate.net
A forced degradation study involving dry heat resulted in a 0.37% degradation of aspirin. journaljpri.com The thermal stability of acetylsalicylic acid is better than that of its tablet formulations, likely due to interactions with excipients which can lower the decomposition temperatures. bch.ro
Kinetic Modeling of Degradation Processes
The degradation of sodium acetylsalicylate, primarily through hydrolysis to salicylic acid and acetic acid, is a process whose rate is influenced by multiple factors including temperature, pH, moisture, and the presence of other substances. scribd.comjst.go.jp Kinetic modeling provides a mathematical framework to understand and predict the rate and mechanism of this degradation, which is crucial for ensuring the stability and shelf-life of pharmaceutical formulations.
Various kinetic models have been employed to describe the degradation of acetylsalicylic acid (aspirin) and its sodium salt. The choice of model often depends on the specific conditions of the system, such as whether it is in an aqueous solution, a solid state, or a suspension. scribd.comuoanbar.edu.iq
Reaction Order Models
The hydrolysis of aspirin in an aqueous solution is typically described by first-order kinetics at a given pH and in dilute solutions. scribd.comupenn.edu This implies that the rate of degradation is directly proportional to the concentration of the aspirin remaining. The integrated rate law for a first-order reaction is expressed as:
ln[ASA] = ln[ASA]₀ - kt
Where:
[ASA] is the concentration of aspirin at time t.
[ASA]₀ is the initial concentration of aspirin.
k is the first-order rate constant. scribd.com
In some cases, particularly in suspensions where the concentration of dissolved drug remains constant as long as solid drug is present, the degradation can follow apparent zero-order kinetics . uoanbar.edu.iq The rate is constant and independent of the concentration of the suspended drug. Once all the solid drug has dissolved, the kinetics revert to first-order. uoanbar.edu.iq Studies have also reported that the degradation in certain organic solutions follows apparent second-order kinetics . researchgate.net
| Kinetic Model | Description | Applicable Conditions | Source |
|---|---|---|---|
| First-Order | Rate is proportional to the concentration of one reactant. | Aqueous solutions at a constant pH. scribd.comupenn.eduieomsociety.org | upenn.edu, scribd.com, ieomsociety.org |
| Pseudo-First-Order | A reaction that appears to be first-order, often because one reactant is in large excess. Used to model photocatalytic degradation. deswater.com | UV/ZnO photocatalytic process in aqueous solutions. deswater.com | deswater.com |
| Apparent Zero-Order | Rate is constant and independent of reactant concentration. | Suspensions where drug solubility is the limiting factor. uoanbar.edu.iq | uoanbar.edu.iq |
| Apparent Second-Order | Rate is proportional to the square of one reactant's concentration or the product of two reactant concentrations. | Degradation in certain organic solutions. researchgate.net | researchgate.net |
| Higuchi Model | Describes drug release from a matrix as a diffusion-controlled process proportional to the square root of time. Has been fitted to stability data. researchgate.net | Fitted to degradation data in some solid dosage forms at specific temperatures. researchgate.net | researchgate.net |
| Avrami-Erofeyev Equation | Describes solid-state reactions controlled by nucleation and growth of product phases. | Solid-state hydrolysis of single-crystal aspirin. |
Influence of Temperature and Humidity: The Arrhenius Equation
The temperature dependence of the degradation rate constant (k) is most commonly modeled using the Arrhenius equation. upenn.edunih.govslideshare.net This equation relates the rate constant to the absolute temperature (T), the activation energy (Ea), and the pre-exponential factor (A):
k = A * e-Ea/RT
Where:
A is the Arrhenius pre-exponential factor, representing collision frequency.
Ea is the activation energy, the minimum energy required for the reaction to occur.
R is the universal gas constant.
T is the absolute temperature in Kelvin. upenn.edu
By determining the rate constant at several elevated temperatures, an Arrhenius plot (ln k vs. 1/T) can be constructed to calculate the activation energy and predict the degradation rate at lower temperatures, such as room temperature. slideshare.netuwaterloo.ca
For solid-state degradation, where humidity is a critical factor, a modified Arrhenius equation has been proposed to incorporate the effect of relative humidity (RH). jst.go.jpresearchgate.net One such model is:
k = A * exp(mHr) * exp(-Ea/RT)
Where m is a parameter related to the sensitivity of the reaction to humidity (Hr). researchgate.net This modeling approach allows for the prediction of degradation rates under various storage conditions of temperature and humidity. jst.go.jp
Research Findings on Activation Energy
Different studies have reported various activation energies for aspirin hydrolysis, reflecting the influence of the reaction conditions.
| Activation Energy (Ea) | Conditions | Source |
|---|---|---|
| 18 kcal/mol | Decomposition in aqueous acetic acid solutions. | nih.gov |
| 67.619 kJ/mol | Hydrolysis in an unbuffered solution with an approximate pH of 7. | upenn.edu |
| 122.17 kJ/mol (29.2 kcal/mol) | Solid-state decomposition, calculated from an Arrhenius equation incorporating water vapor pressure. | researchgate.net |
| Temperature Dependent Values | Ea values for hydrolysis differed significantly in the 30-40°C, 45-55°C, and 60-70°C ranges, attributed to the disruptive effect of temperature on water structures around the molecule. | ucl.ac.be |
Advanced Analytical Methodologies for Sodium Acetylsalicylate
Chromatographic Techniques
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For sodium acetylsalicylate, several chromatographic methods are routinely used.
High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of sodium acetylsalicylate. nih.gov These methods offer high resolution, sensitivity, and specificity, making them ideal for quantifying the active ingredient and detecting any impurities or degradation products, such as salicylic (B10762653) acid. nih.govscielo.brnih.gov
Key Principles and Research Findings:
Reversed-Phase Chromatography: The most common mode of HPLC for aspirin (B1665792) analysis is reversed-phase chromatography. scielo.brnih.gov In this setup, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. juniperpublishers.comresearchgate.net Sodium acetylsalicylate, being a polar compound, elutes relatively quickly, while less polar impurities are retained longer.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. scielo.brnih.govjuniperpublishers.com The pH of the aqueous phase is often acidified (e.g., using phosphoric acid or trifluoroacetic acid) to suppress the ionization of both acetylsalicylic acid and salicylic acid, leading to better retention and peak shape. scielo.brnih.gov
Detection: UV detection is the most common method, with the wavelength typically set around 230 nm or 280 nm for optimal sensitivity. scielo.brjuniperpublishers.com Photodiode Array (PDA) detectors can also be used to provide spectral information, aiding in peak identification and purity assessment. juniperpublishers.com
UHPLC Advantages: UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. juniperpublishers.comnih.gov This is particularly beneficial for high-throughput screening in quality control laboratories. A UHPLC method was developed that could measure acetylsalicylic acid (ASA) and its metabolite, salicylic acid (SA), with detection limits of 170 ng/mL and 53 ng/mL, respectively. nih.gov
Interactive Data Table: Example HPLC/UHPLC Methods for Acetylsalicylate Analysis
| Parameter | HPLC Method 1 scielo.br | HPLC Method 2 nih.gov | UHPLC Method juniperpublishers.com |
| Column | Not Specified | Ultropac Lichrosorb RP-18 (10 µm) | Waters Acquity BEH C18 (1.7 µm) |
| Mobile Phase | Acetonitrile: 0.05% Trifluoroacetic Acid (30:70) | Methanol:Water:Phosphoric Acid (60:35:5) | Acetonitrile:Deionized Water with Heptane-1-sulphonic acid sodium salt (15:85) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | 230 nm | 290 nm | 280 nm |
| Temperature | 30 °C | Not Specified | 25 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, but its application for sodium acetylsalicylate is less direct due to the compound's low volatility and thermal instability. tandfonline.comunizin.org Direct injection of sodium acetylsalicylate into a hot GC inlet would lead to decomposition.
Key Principles and Research Findings:
Derivatization: To make acetylsalicylic acid suitable for GC analysis, a derivatization step is necessary. researchgate.net This involves converting the polar carboxyl group into a more volatile ester, such as a methyl ester. researchgate.net This process increases the compound's volatility and thermal stability, allowing it to be vaporized without degradation.
Stationary Phases: A variety of capillary columns with different stationary phases can be used, with the choice depending on the specific separation requirements.
Detection: Flame Ionization Detection (FID) is a common detector for GC analysis, providing a response proportional to the mass of carbon atoms in the analyte.
Applications: While less common than HPLC for routine analysis, GC can be a valuable tool for specific applications, such as the analysis of volatile impurities or in methods where derivatization is already part of the sample preparation. A GC method was successfully developed to separate aspirin from its main degradation product, salicylic acid. eg.net
Hyphenated Chromatographic Techniques (LC-MS, GC-MS)
Hyphenated techniques, which combine a separation method with a powerful detection technique like mass spectrometry (MS), provide an unparalleled level of analytical information. nih.govajrconline.org
Key Principles and Research Findings:
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation efficiency of HPLC or UHPLC with the high sensitivity and selectivity of mass spectrometry. This technique is invaluable for impurity profiling, as it can not only separate impurities but also provide information about their molecular weight and structure through fragmentation patterns. ajrconline.orgmdpi.comslideshare.net
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) offers similar advantages for volatile and semi-volatile compounds. nih.govmdpi.comslideshare.net After separation in the GC column, the analytes are ionized and their mass-to-charge ratio is determined by the mass spectrometer. nih.gov This allows for definitive identification of compounds by comparing their mass spectra to libraries of known compounds. nih.gov GC-MS has been used for the sensitive determination of aspirin and salicylic acid in plasma. researchgate.net
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. sciex.com It offers advantages such as high speed, high resolution, and minimal sample and reagent consumption. sciex.com
Key Principles and Research Findings:
Separation Mechanism: In CE, a fused-silica capillary is filled with a background electrolyte (BGE). When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio. sciex.com
Application to Sodium Acetylsalicylate: CE is well-suited for the analysis of charged species like sodium acetylsalicylate and its primary degradation product, salicylic acid. acs.orgresearchgate.net The separation can be optimized by adjusting the pH, concentration, and composition of the BGE. scispace.com
Detection: UV detection is commonly used in CE. A study demonstrated the use of capacitively coupled contactless conductivity detection (C⁴D) for the fast and simultaneous determination of acetylsalicylic acid and other active ingredients. nih.gov
Research Findings: Researchers have developed CE methods for the purity analysis of synthesized acetylsalicylic acid, demonstrating its utility in educational and research settings. acs.orgresearchgate.net One method reported limits of detection of 5, 5, and 6 μmol/L for caffeine, dipyrone, and acetylsalicylic acid, respectively. nih.gov
Electrochemical Analysis Methods
Electrochemical methods offer a sensitive and often low-cost alternative for the determination of electroactive compounds like sodium acetylsalicylate. These techniques are based on measuring changes in electrical properties (such as current or potential) that occur during an electrochemical reaction involving the analyte. mdpi.com
Voltammetry (Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetry is a category of electroanalytical methods where information about an analyte is obtained by measuring the current as the potential is varied.
Key Principles and Research Findings:
Cyclic Voltammetry (CV): CV is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time. The potential is swept in one direction and then reversed. The resulting plot of current versus potential provides information about the redox processes of the analyte. aascit.org CV has been used to study the electrochemical oxidation of acetylsalicylic acid at various modified electrodes. aascit.orgresearchgate.net
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV. It involves applying a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured immediately before each pulse and at the end of each pulse, and the difference is plotted against the potential. This method results in a peak-shaped output with improved resolution and lower detection limits.
Electrode Materials: The choice of working electrode is crucial for the sensitivity and selectivity of the analysis. Various electrodes have been investigated, including boron-doped diamond electrodes, glassy carbon electrodes, and chemically modified electrodes. aascit.orgscispace.comscielo.br
Research Findings: A DPV method using a boron-doped diamond electrode was developed for the direct determination of acetylsalicylic acid without the need for prior hydrolysis, with a detection limit of 2.0 µmol L-1. scielo.br Another study using a modified platinum electrode reported a detection limit of 4.2 x 10⁻³ kg m⁻³ for acetylsalicylic acid using cyclic voltammetry. researchgate.net
Interactive Data Table: Voltammetric Methods for Acetylsalicylate Analysis
| Technique | Electrode | Supporting Electrolyte | Detection Limit | Reference |
| Differential Pulse Voltammetry | Boron-Doped Diamond | 0.1 M Sodium Sulphate (pH 7) | ~1 µM | scispace.com |
| Square-Wave Voltammetry | Boron-Doped Diamond | 0.01 mol L⁻¹ H₂SO₄ | 2.0 µmol L⁻¹ | scielo.br |
| Cyclic Voltammetry | Nickel Oxide Hydroxide (B78521) Modified Platinum | Alkaline Medium | 4.2 x 10⁻³ kg m⁻³ | researchgate.net |
| Cyclic Voltammetry | Graphene-Modified EPPGE | pH 4 Phosphate Buffer | 3 nM | electrochemsci.org |
Potentiometric and Conductometric Titrations
Potentiometric and conductometric titrations are established electroanalytical techniques for the quantitative analysis of sodium acetylsalicylate. These methods offer a reliable and cost-effective alternative to more complex chromatographic techniques. ajpp.inelectrochemsci.org
Potentiometric Titration
Potentiometric titration involves measuring the potential of an indicator electrode as a function of the volume of a titrant added. ajpp.in The equivalence point, where the analyte has completely reacted with the titrant, is identified by a sharp change in potential. For the analysis of sodium acetylsalicylate, which is the salt of a weak acid, a strong base such as sodium hydroxide (NaOH) is typically used as the titrant. pwr.edu.plresearchgate.net
The underlying principle involves the hydrolysis of the acetylsalicylate ion followed by neutralization of the resulting acids by the strong base. A glass electrode is commonly employed as the indicator electrode, and its potential is measured against a reference electrode. ajpp.in The titration is often carried out in a mixed solvent system, such as ethanol (B145695) and water, to ensure the solubility of the analyte. pwr.edu.plbellevuecollege.edu
Research has demonstrated the effectiveness of potentiometric titration for the determination of acetylsalicylic acid in pharmaceutical formulations. ajpp.inresearchgate.net Studies have shown that the method is precise, with a relative standard deviation (RSD) of less than 1%, and exhibits good linearity over a defined concentration range. researchgate.net The percentage recovery of aspirin using this method has been found to be between 97% and 101%. researchgate.net Some studies have also explored the use of ion-selective electrodes, such as a salicylate-selective electrode, for the potentiometric determination of acetylsalicylic acid after online hydrolysis. researchgate.netnih.gov
Conductometric Titration
Conductometric titration measures the electrical conductance of the solution as the titrant is added. The conductance of a solution is dependent on the concentration and mobility of the ions present. ajpp.in During the titration of sodium acetylsalicylate with a strong base like sodium hydroxide, changes in the ionic species lead to variations in conductance.
Initially, the solution of sodium acetylsalicylate has a certain conductance. As sodium hydroxide is added, it reacts with the acetylsalicylate. The shape of the titration curve is influenced by the hydrolysis of the salt. pwr.edu.plac-montpellier.fr The equivalence point is determined graphically by plotting conductance against the volume of titrant added, where the intersection of two linear portions of the curve indicates the endpoint. pwr.edu.plac-montpellier.fr
While both methods are effective, some comparative studies suggest that the potentiometric method may be more precise for the assay of aspirin than the conductometric method. ajpp.inresearchgate.net However, conductometric titration remains a simple and rapid method for the analysis of acetylsalicylic acid. pwr.edu.pl
Detailed Research Findings
Several studies have focused on optimizing and validating these titration methods for the analysis of sodium acetylsalicylate.
One study compared the potentiometric and conductometric titration of aspirin using standardized 0.1 M sodium hydroxide. researchgate.net The key findings are summarized in the table below:
| Parameter | Potentiometric Method | Conductometric Method |
| Precision (%RSD) | < 1 (n=5) | > 1 (n=6) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Concentration Range | 100-200 mg | 100-200 mg |
| Percentage Recovery | 97% - 101% | ~100% |
| Data from a comparative electrochemical analysis of aspirin. researchgate.net |
Another research effort focused on the development of a sequential injection analysis (SIA) system with a tubular salicylate-selective electrode for the potentiometric determination of acetylsalicylic acid after on-line hydrolysis. researchgate.netnih.gov This automated method demonstrated good performance characteristics:
| Parameter | Value |
| Calibration Range | 0.05 - 10 mM Salicylate (B1505791) |
| Limit of Detection (LOD) | 0.05 mM Salicylate |
| Slope | 56.0 mV per decade at 22°C |
| Relative Standard Deviation (RSD) | 0.20% (for 2.5 mM Salicylate, n=15) |
| Sampling Rate | 6 h⁻¹ (assay), 20 h⁻¹ (dissolution tests) |
| Data from a study on a sequential injection analysis system for acetylsalicylic acid. researchgate.net |
These findings underscore the utility and reliability of potentiometric and conductometric titrations in the advanced analytical methodologies for sodium acetylsalicylate.
Chemical Reactivity and Molecular Interactions of Sodium Acetylsalicylate
Reactions with Nucleophilic Species
Sodium acetylsalicylate, the sodium salt of aspirin (B1665792), retains the key reactive sites of its parent acid, notably the ester linkage. This ester is susceptible to attack by various nucleophilic species, leading to the cleavage of the acetyl group.
One of the most fundamental reactions is hydrolysis, or saponification, which occurs in the presence of nucleophiles like the hydroxide (B78521) ion (OH⁻) or water. echemi.comsavemyexams.com In an aqueous basic solution, the ester group of sodium acetylsalicylate is hydrolyzed. This reaction proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the salicylate (B1505791) dianion as the leaving group and forming acetic acid, which is subsequently deprotonated by the base to form acetate (B1210297). The final products of this saponification are sodium salicylate and sodium acetate. echemi.com This reaction is generally slow at room temperature but can be accelerated by heating. echemi.com
Beyond simple hydrolysis, the acetyl group of sodium acetylsalicylate can be transferred to biological nucleophiles. This process, known as transacetylation, is a key aspect of aspirin's chemical reactivity within biological systems. The compound can react with nucleophilic functional groups found in proteins and other biomolecules, such as the hydroxyl group of serine residues or the thiol group of cysteine residues in proteins like glutathione. nih.govresearchgate.net This reaction results in the acetylation of the nucleophilic molecule and the formation of sodium salicylate. nih.govresearchgate.net The reactivity of aspirin with these biological nucleophiles is central to many of its physiological effects and is an active area of research. nih.gov
Table 1: Reactions of Sodium Acetylsalicylate with Nucleophiles
| Nucleophile | Reactant(s) | Key Products | Reaction Type |
|---|---|---|---|
| Hydroxide ion (OH⁻) | Sodium Acetylsalicylate, Sodium Hydroxide | Sodium Salicylate, Sodium Acetate | Saponification (Nucleophilic Acyl Substitution) echemi.com |
| Water (H₂O) | Sodium Acetylsalicylate, Water | Sodium Salicylate, Acetic Acid | Hydrolysis nih.gov |
| Protein Serine Residue | Sodium Acetylsalicylate, Protein | Acetylated Protein, Sodium Salicylate | Transacetylation / Covalent Modification nih.govresearchgate.net |
| Glutathione (GSH) | Sodium Acetylsalicylate, Glutathione | Acetylated Glutathione, Sodium Salicylate | Transacetylation nih.govresearchgate.net |
Supramolecular Chemistry and Cocrystallization Studies
The study of non-covalent interactions involving sodium acetylsalicylate provides critical insights into its solid-state properties and offers avenues for modulating its physical characteristics. Research into its supramolecular chemistry has revealed a variety of crystalline forms and cocrystals.
Until recently, the crystal structure of sodium acetylsalicylate was not known, despite its long history of use. ucc.ie Crystallization studies have now successfully identified and characterized several forms. These include an anhydrate and a dihydrate of a 1:1 salt (one sodium ion per acetylsalicylate anion), as well as a hemihydrate of a 2:1 salt (one sodium ion per two acetylsalicylate anions). researchgate.netacs.org The crystal structures of all three forms have been determined using single-crystal X-ray diffraction. researchgate.netacs.org These studies show that the hydrated forms belong to the same isostructural family, while the anhydrate form possesses a unique packing arrangement of the acetylsalicylate anions. acs.org
Cocrystallization, a technique that combines an active pharmaceutical ingredient (API) with a benign coformer molecule in a crystalline lattice, has also been explored with acetylsalicylic acid and its salts. The goal is often to improve physical properties like solubility. For instance, a water-soluble cocrystal composition containing acetylsalicylic acid, citric acid, sodium bicarbonate, and L-theanine has been developed. google.com While not exclusively a sodium acetylsalicylate cocrystal from the outset, the components can interact to form complex salt/cocrystal structures. Other research has explored the supramolecular complexation of acetylsalicylic acid with larger molecules like the polysaccharide arabinogalactan (B145846) and glycyrrhizic acid, which can alter its properties through non-covalent interactions. wjpmr.comnih.gov Studies on acetylsalicylic acid with various pyridine-based coformers have also shed light on the hydrogen bonding patterns, such as O-H···N interactions, that govern the self-assembly of these multicomponent solids. core.ac.uk
Table 2: Characterized Crystalline Forms and Cocrystals of Sodium Acetylsalicylate
| Crystalline Form | Composition | Method of Characterization | Reference |
|---|---|---|---|
| Anhydrate Salt | 1:1 Sodium Acetylsalicylate | Single-crystal X-ray diffraction | researchgate.netacs.org |
| Dihydrate Salt | 1:1:2 Sodium Acetylsalicylate:Water | Single-crystal X-ray diffraction | researchgate.netacs.org |
| Hemihydrate Salt | 1:2:0.5 Sodium:Acetylsalicylate:Water | Single-crystal X-ray diffraction | researchgate.netacs.org |
| Cocrystal Composition | Acetylsalicylic Acid, Citric Acid, Sodium Bicarbonate, L-Theanine | Cocrystallization | google.com |
Novel Derivatization and Structural Modification for Chemical Probes
Modifying the structure of aspirin is a key strategy for developing chemical probes to investigate its biological mechanisms. mskcc.org These probes are designed to report on the molecule's interactions, location, and metabolic fate within complex biological environments like living cells.
A prominent approach involves introducing a "handle" for subsequent detection or capture. One study describes the synthesis of an alkyne-modified aspirin analogue, termed AspAlk. acs.org This probe retains the reactive acetyl group but has an alkyne group attached, which is a bioorthogonal handle. After AspAlk acetylates proteins in living cells, the alkyne handle can be linked to a reporter molecule (like a fluorescent dye or biotin) via a copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry." acs.org This technique allowed for the fluorescent detection and subsequent identification of 120 proteins acetylated by the aspirin probe, many of which were previously unknown targets. acs.org
Similarly, other research has focused on creating aspirin-based probes with linkers of varying lengths attached to an alkynyl group (Asp-P1 and Asp-P2). researchgate.net These probes were used for the in-situ fluorescent labeling of proteins in HCT116 cells, and competition assays with unmodified aspirin confirmed that the probes modify largely the same protein targets. researchgate.net
Another advanced strategy involves isotopic labeling for detection by specialized analytical techniques. Researchers have synthesized ¹³C-labeled aspirin derivatives for use with hyperpolarized magnetic resonance spectroscopy (MRS). researchgate.net Hyperpolarization dramatically increases the sensitivity of MRS detection, enabling the real-time, non-radioactive measurement of the probe's biodistribution and metabolic conversion to salicylate in vivo. researchgate.net This provides a powerful tool to directly observe the pharmacokinetics and reactivity of the drug. These examples of derivatization highlight how chemical modifications can transform a simple drug molecule into a sophisticated probe for fundamental biological research. acs.orgresearchgate.netresearchgate.net
Table 3: Examples of Aspirin-Derived Chemical Probes
| Probe Name | Structural Modification | Application | Detection Method | Reference |
|---|---|---|---|---|
| AspAlk | Alkyne group attached to the salicylic (B10762653) acid backbone | Detection and identification of protein acetylation targets in living cells | Click chemistry followed by fluorescence detection or mass spectrometry | acs.org |
| Asp-P1, Asp-P2 | Alkynyl handle attached via linkers of different lengths | In-situ fluorescent labeling of cellular proteomes | Click conjugation to a fluorescent azide (B81097) tag, followed by gel electrophoresis and scanning | researchgate.net |
| ¹³C-labeled Aspirin | Incorporation of ¹³C isotope at the acetyl or carboxyl carbon | Real-time, in vivo measurement of biodistribution and metabolism | Hyperpolarized Magnetic Resonance Spectroscopy (MRS) | researchgate.net |
Computational Chemistry and Theoretical Studies on Sodium Acetylsalicylate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For sodium acetylsalicylate, DFT applications are crucial for understanding the intrinsic properties of the acetylsalicylate anion and its interaction with the sodium cation. While many studies focus on the neutral aspirin (B1665792) molecule, the principles and methodologies are directly applicable. dergipark.org.trnih.gov
DFT calculations are employed to determine the optimized molecular geometry, providing precise bond lengths and angles. uobaghdad.edu.iq These calculations can analyze the effect of the sodium ion on the electronic distribution of the acetylsalicylate anion. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. dergipark.org.truobaghdad.edu.iq
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. dergipark.org.tr For sodium acetylsalicylate, MEP maps would show a high concentration of negative potential around the oxygen atoms of the carboxylate and ester groups, indicating the sites of interaction with the positively charged sodium ion.
Theoretical vibrational frequencies can also be computed using DFT and compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison helps in the assignment of spectral bands to specific molecular vibrations, such as the characteristic stretches of the O-H, C=O, and C-H bonds, providing confidence in both the experimental and theoretical results. tsijournals.com Studies on aspirin have used DFT to analyze these vibrational modes, and similar analyses for the sodium salt can elucidate the influence of the ionic bond on the molecule's vibrational behavior. tsijournals.com
Table: Examples of Quantum Chemical Parameters Calculated via DFT for Acetylsalicylic Acid This table illustrates typical parameters that can be calculated for sodium acetylsalicylate using DFT, based on published studies of the parent acid.
| Parameter | Description | Relevance |
| Total Energy | The total electronic energy of the optimized molecular structure. | Indicates the stability of the conformer. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and stability of the molecule. uobaghdad.edu.iq |
| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |
| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | Identifies reactive sites and the nature of chemical bonds. uobaghdad.edu.iq |
| Vibrational Frequencies | The frequencies of the fundamental modes of molecular vibration. | Allows for the interpretation of experimental IR and Raman spectra. tsijournals.com |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of the dynamic behavior of sodium acetylsalicylate in various environments, particularly in aqueous solution, which is critical for understanding its properties.
MD simulations can model the dissolution process of crystalline sodium acetylsalicylate, providing insights into the kinetics and mechanisms at a molecular level. researchgate.net These simulations track the interactions between the acetylsalicylate and sodium ions and the surrounding water molecules, revealing details about the formation and structure of hydration shells around the ions. The study of these solvation dynamics is essential for understanding the compound's solubility, which is significantly higher than that of acetylsalicylic acid. nih.gov
Simulations can also investigate ion-pairing and aggregation phenomena in solution. By calculating properties like the radial distribution function, MD can determine the average distance and coordination number between sodium and acetylsalicylate ions and between the ions and water molecules. Studies on the related compound sodium salicylate (B1505791) have used MD simulations to explore its effect on the aggregation of other molecules, a methodology that could be applied to understand the self-aggregation behavior of sodium acetylsalicylate solutions at different concentrations. mdpi.com
Furthermore, MD simulations are instrumental in studying the interaction of sodium acetylsalicylate with biological macromolecules. For instance, simulations have been used to explore the binding of aspirin and salicylate to proteins like human serum albumin. nih.govnih.gov Similar approaches could elucidate the transport and interaction mechanisms of sodium acetylsalicylate in biological systems, quantifying the forces and energies involved in these binding processes. nih.gov
Crystal Structure Prediction Algorithms
The arrangement of molecules in a solid-state crystal lattice dictates many of the material's physical properties. For pharmaceuticals, different crystal packing arrangements, known as polymorphs, can have significant implications. Crystal Structure Prediction (CSP) combines energy calculations with search algorithms to identify stable, low-energy crystal structures for a given molecule from its chemical diagram alone. osti.gov
For many years, despite the widespread use of products containing sodium acetylsalicylate, its crystal structure remained unknown. ucc.ie This presented a significant challenge and opportunity for CSP methodologies. CSP studies on the parent molecule, aspirin, have been extensive, highlighting the complexity of predicting its polymorphic forms. osti.govacs.orgresearchgate.net These studies serve as a benchmark for the computational techniques that can be applied to its salts. The process typically involves generating a vast number of plausible crystal structures and then ranking them based on their calculated lattice energies. osti.gov
In 2018, the first experimental determination of the crystal structures of sodium acetylsalicylate was published. ucc.ie Researchers identified and characterized three different forms: an anhydrate, a dihydrate, and a hemihydrate of a 2:1 salt. ucc.ie The crystal structures of all three forms were solved using single-crystal X-ray diffraction. ucc.ie
These experimentally determined structures provide a crucial validation target for CSP algorithms. Comparing the computationally predicted crystal structures with the actual experimental data allows for the refinement of the force fields and theoretical models used in the predictions. The discovery that sodium acetylsalicylate exists in multiple hydrated states underscores the importance of including solvent molecules in CSP studies. ucc.ie The experimental work revealed that the hydrated forms are isostructural, while the anhydrate adopts a unique packing arrangement of the acetylsalicylate anions. ucc.ie This type of detailed structural information is invaluable for both fundamental solid-state chemistry and pharmaceutical formulation.
Table: Experimentally Determined Crystal Data for Sodium Acetylsalicylate Forms ucc.ie
| Property | Anhydrate (1:1 Salt) | Dihydrate (1:1 Salt) | Hemihydrate (2:1 Salt) |
| Formula | C₉H₇NaO₄ | C₉H₁₁NaO₆ | C₁₈H₁₅NaO₈.₅ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c | C2/c |
| a (Å) | 20.370(3) | 26.602(3) | 26.438(3) |
| b (Å) | 3.8645(5) | 7.0396(8) | 7.0864(7) |
| c (Å) | 11.238(1) | 11.052(1) | 11.085(1) |
| β (°) ** | 90.93(1) | 102.50(1) | 102.82(1) |
| Volume (ų) ** | 884.6(2) | 2021.1(4) | 2026.6(4) |
| Z | 4 | 8 | 4 |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing aspirin sodium, and how can reaction efficiency be optimized?
- Methodological Answer : this compound synthesis typically involves the reaction of salicylic acid with acetic anhydride in the presence of an acid catalyst (e.g., phosphoric acid) . To optimize yield, control reaction temperature (90–100°C) and stoichiometric ratios (1:3 salicylic acid to acetic anhydride). Post-synthesis, purification via recrystallization using ethanol-water mixtures removes unreacted salicylic acid . Validate purity using melting point analysis (expected range: 135–140°C) and thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/hexane (1:1). Compare Rf values against reference standards .
Q. How can researchers assess purity and stability of this compound in laboratory settings?
- Methodological Answer : Use TLC to detect impurities (e.g., residual salicylic acid) by spotting synthesized samples alongside pure standards. Calculate Rf values to confirm identity . For stability studies, conduct accelerated degradation tests under varying pH (1.2–7.4), temperature (40–60°C), and humidity (75% RH). Monitor hydrolytic degradation via HPLC with a C18 column and UV detection at 254 nm . Quantify degradation products (e.g., salicylic acid) using calibration curves .
Advanced Research Questions
Q. How can contradictory data on this compound’s anti-inflammatory versus cardiovascular efficacy be resolved in preclinical models?
- Methodological Answer : Discrepancies often arise from differences in dosage regimens and model systems. For example, low-dose aspirin (40 mg/kg) combined with zinc sulfate in DMH-DSS-induced colitis models showed reduced oxidative stress but did not fully align with cardiovascular outcomes . To resolve contradictions, perform dose-response studies across multiple models (e.g., rodent thrombosis vs. inflammation assays) and apply meta-analytical tools to harmonize data. Cross-validate findings using pharmacokinetic profiling (e.g., plasma salicylate levels) and tissue-specific biomarker analysis (e.g., COX-1/2 inhibition ratios) .
Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic interactions in comorbid populations?
- Methodological Answer : Use a crossover study design with healthy vs. comorbid cohorts (e.g., diabetic or hypertensive models). Administer this compound (10–100 mg/kg) and measure plasma concentration-time profiles via LC-MS/MS. Assess drug-drug interactions by co-administering common medications (e.g., ACE inhibitors) and analyzing changes in AUC and Cmax . Incorporate population pharmacokinetic modeling to account for covariates like renal function and genetic polymorphisms in CYP2C9 .
Q. How should researchers address variability in this compound’s antiplatelet responsiveness across ethnic populations?
- Methodological Answer : Conduct genome-wide association studies (GWAS) to identify polymorphisms (e.g., PTGS1, PEAR1) linked to non-responsiveness . Validate findings using in vitro platelet aggregation assays (e.g., light transmission aggregometry with arachidonic acid induction). Stratify clinical trial data by ethnicity and adjust dosing protocols using pharmacodynamic markers (e.g., thromboxane B2 levels) .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for reconciling heterogeneous outcomes in this compound trials?
- Methodological Answer : Apply random-effects meta-analysis to account for between-study heterogeneity. Use I² statistics to quantify inconsistency and subgroup analyses to explore sources of variation (e.g., dosage, study duration). For individual participant data (IPD), employ mixed-effects models with covariates like age, BMI, and comorbidities . Sensitivity analyses should exclude outliers and low-quality studies (e.g., those lacking blinding) .
Q. How can in vitro-in vivo extrapolation (IVIVE) improve preclinical-to-clinical translation for this compound?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro parameters (e.g., permeability, metabolic stability from hepatocyte assays) and physiological data (e.g., blood flow rates). Validate models using clinical PK data and refine them via Bayesian estimation. Use these models to predict human dose requirements and optimize trial designs .
Ethical & Reporting Considerations
Q. What ethical frameworks apply to this compound trials involving vulnerable populations (e.g., pregnant women)?
- Methodological Answer : Follow guidelines from institutional review boards (IRBs) for risk-benefit assessments. For pregnant cohorts, exclude early gestation phases and prioritize observational studies over randomized trials. Include explicit informed consent protocols detailing potential teratogenic risks . Report adverse events (e.g., gastrointestinal bleeding) using CONSORT guidelines and stratify data by demographic subgroups .
Q. How can researchers mitigate bias in systematic reviews of this compound’s long-term safety?
- Methodological Answer : Use PRISMA guidelines for literature screening and data extraction. Dual-reviewer processes resolve discrepancies in study inclusion . Assess bias risk via Cochrane ROB-2 tool for RCTs and GRADE for evidence quality. Publish protocols prospectively (e.g., on PROSPERO) to deter selective outcome reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
